N-(5-phenyl-1,2,4-thiadiazol-3-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide
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Description
N-(5-phenyl-1,2,4-thiadiazol-3-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide is a useful research compound. Its molecular formula is C12H10N6OS2 and its molecular weight is 318.37. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Bioactivity
- N-(5-phenyl-1,2,4-thiadiazol-3-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide and its derivatives have been extensively studied for their bioactivity. A study highlighted the synthesis of [1,2,4]triazolo[3,4][1,3,4]thiadiazine derivatives and evaluated their antibacterial, antifungal, and antitubercular activities (Shiradkar & Kale, 2006).
Structure-Activity Relationship (SAR)
- Research has been conducted on the structure-activity relationship of derivatives including triazoles, thiadiazoles, and oxadiazoles, focusing on their anticonvulsant and CNS depressant activities (Kumudha, 2016).
Synthesis of Derivatives
- The synthesis and structural establishment of various N-[4-acetyl-4,5-dihydro-5-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-5-methyl-1,3,4-thiadiazol-2-yl]acetamide derivatives have been explored, contributing to the diversity of structures in this chemical class (Wang et al., 2010).
Glutaminase Inhibitors
- A derivative, bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), has been identified as a potent and selective allosteric inhibitor of kidney-type glutaminase (GLS). SAR studies of BPTES analogs led to the discovery of compounds with similar potency and improved solubility, highlighting the therapeutic potential in cancer treatment (Shukla et al., 2012).
Antimicrobial Activity
- Novel compounds synthesized from N-[4-(3-Oxo-3-phenyl-propenyl)-phenyl]-2-(4-phenyl-5-pyridine-4yl-4H-[1,2,4]triazole-3-ylsulfanyl)-acetamide demonstrated significant in vitro antibacterial and anti-fungal activities, indicating potential in antimicrobial applications (Mahyavanshi et al., 2017).
Multicomponent Approach in Synthesis
- An efficient, atom-economical multicomponent approach was used to synthesize 3-phenyl-1-(6-phenyl-7H-[1,2,4] triazolo[3,4-b][1,3,4]thiadiazin-3-yl)-1H-pyrazol-5-amines. This method highlights the versatility in synthesizing these heterocyclic systems (Sujatha et al., 2018).
Anticoronavirus and Antitumoral Activity
- Discovery of (±)-3-(1H-pyrazol-1-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives showed promise in vitro for anticoronavirus and antitumoral activities. Structural variations in these derivatives enabled tuning of their biological properties (Jilloju et al., 2021).
Anticonvulsant Activity
- Some derivatives of N-(5-(Substituted)-1, 3, 4-thiadiazol-2-yl)-2-((5-(substitutes)-4H-1, 2, 4-triazol-3-yl) amino) acetamide were synthesized and evaluated for their anticonvulsant effects, showing high efficacy in some cases (Rishipathak et al., 2020).
Properties
IUPAC Name |
N-(5-phenyl-1,2,4-thiadiazol-3-yl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6OS2/c19-9(6-20-12-13-7-14-17-12)15-11-16-10(21-18-11)8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,14,17)(H,15,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRIDYRRPAGROEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NS2)NC(=O)CSC3=NC=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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